molecular formula C9H6ClNO2 B1419375 5-Chloro-2-oxoindoline-3-carbaldehyde CAS No. 52508-86-8

5-Chloro-2-oxoindoline-3-carbaldehyde

Cat. No. B1419375
CAS RN: 52508-86-8
M. Wt: 195.6 g/mol
InChI Key: RBNCTFLGZDZZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-oxoindoline-3-carbaldehyde is a biochemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-oxoindoline-3-carbaldehyde consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The compound’s structure is further characterized by the presence of a chlorine atom, two oxygen atoms, and a nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Chloro-2-oxoindoline-3-carbaldehyde has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. It serves as a precursor in the synthesis of fused or binary heterocyclic systems, highlighting its significance in the development of new compounds with potential biological activities (Hamama et al., 2018).
  • The compound is also involved in reactions leading to the formation of tricyclic systems, showcasing its utility in creating complex molecular structures. This highlights its importance in the field of synthetic chemistry, where it contributes to the expansion of molecular diversity (Suzdalev et al., 2011).

Applications in Organic Chemistry

  • In the realm of organic chemistry, 5-Chloro-2-oxoindoline-3-carbaldehyde plays a crucial role in Sonogashira-type reactions. These reactions are instrumental in creating pyrazolo[4,3-c]pyridines, indicating the compound's contribution to the synthesis of novel organic structures (Vilkauskaitė et al., 2011).
  • It is also used in the preparation of Schiff bases, which are vital in organic synthesis and have applications ranging from herbicides to antiviral agents. This underscores the compound's role in creating biologically active molecules and its potential in pharmaceutical research (Gangadasu et al., 2002).

properties

IUPAC Name

5-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNCTFLGZDZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-oxoindoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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